N-(2-hydroxy-2-phenylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide
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Overview
Description
N-(2-hydroxy-2-phenylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-phenylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the phenyl groups, and the final carboxamide formation. Common reagents might include phenylacetic acid derivatives, piperidine, and various catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions might target the carboxamide group, potentially converting it to an amine.
Substitution: Substitution reactions could occur at the phenyl rings or the piperidine ring, introducing various functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted piperidine derivatives, oxidized phenyl compounds, and reduced amine derivatives.
Scientific Research Applications
N-(2-hydroxy-2-phenylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide may have several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying receptor interactions due to its piperidine structure.
Medicine: Investigated for its pharmacological properties, such as analgesic or anti-inflammatory effects.
Industry: Possible applications in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for N-(2-hydroxy-2-phenylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide would depend on its specific interactions with biological targets. It might interact with receptors or enzymes, modulating their activity through binding to active sites or altering conformational states.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2-phenylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide: can be compared with other piperidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which may confer distinct pharmacological properties or reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-23(28,20-12-6-3-7-13-20)17-24-22(27)19-11-8-14-25(16-19)21(26)15-18-9-4-2-5-10-18/h2-7,9-10,12-13,19,28H,8,11,14-17H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FENYTBAHECWKCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCCN(C1)C(=O)CC2=CC=CC=C2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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